tert-Butyl 2-Boc-aminobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-Boc-aminobenzylcarbamate is a chemical compound with the molecular formula C17H26N2O4 and a molecular weight of 322.4 g/mol . It is commonly used as a protecting group in organic synthesis, particularly for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
Tert-Butyl 2-Boc-aminobenzylcarbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Pharmacokinetics
Some pharmacokinetic properties are predicted :
These properties can impact the bioavailability of the compound in the body.
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-Boc-aminobenzylcarbamate can be synthesized through a multi-step process involving the protection of an amine group with a tert-butoxycarbonyl (Boc) group. The synthesis typically involves the reaction of tert-butyl carbamate with an appropriate benzylamine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like palladium in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-Boc-aminobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride.
Oxidation Reactions: It can undergo oxidation in the presence of strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid is commonly used for deprotection.
Reduction: Lithium aluminum hydride is used for reducing the compound.
Oxidation: Potassium permanganate is used for oxidation reactions.
Major Products Formed
Scientific Research Applications
tert-Butyl 2-Boc-aminobenzylcarbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as a protecting group for amines in peptide synthesis . The compound is also used in the synthesis of various pharmaceuticals and biologically active molecules . In addition, it is employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Comparison with Similar Compounds
tert-Butyl 2-Boc-aminobenzylcarbamate is similar to other Boc-protected compounds such as tert-butyl carbamate and N-Boc-hydroxylamine . it is unique in its specific structure and the stability it provides to the protected amine. Other similar compounds include:
tert-Butyl carbamate: Used in similar applications but with a simpler structure.
N-Boc-hydroxylamine: Another Boc-protected compound used in organic synthesis.
These compounds share the common feature of having a Boc group, but they differ in their specific applications and the stability they provide to the protected functional groups.
Properties
IUPAC Name |
tert-butyl N-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-9-7-8-10-13(12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJDCDLBHCNBMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727450 |
Source
|
Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263403-72-1 |
Source
|
Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.